2-chloro-N'-(diphenylmethylene)propanohydrazide

説明

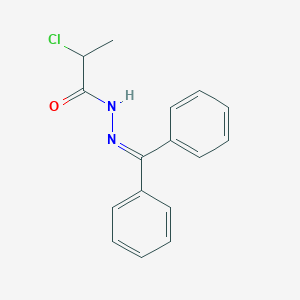

2-Chloro-N'-(diphenylmethylene)propanohydrazide is a hydrazide derivative characterized by a propanohydrazide backbone substituted with a chlorine atom at the 2-position and a diphenylmethylene group at the hydrazide nitrogen. The diphenylmethylene moiety contributes to steric bulk and aromatic interactions, while the chlorine atom may influence electronic properties and reactivity .

特性

IUPAC Name |

N-(benzhydrylideneamino)-2-chloropropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O/c1-12(17)16(20)19-18-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSXPMVOUHMGEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50312988 | |

| Record name | 2-chloro-N'-(diphenylmethylene)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79289-07-9 | |

| Record name | NSC265429 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N'-(diphenylmethylene)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 2-chloro-N’-(diphenylmethylene)propanohydrazide typically involves the reaction of 2-chloropropanoyl chloride with diphenylmethylenehydrazine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to achieve the desired purity.

化学反応の分析

2-chloro-N’-(diphenylmethylene)propanohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazides.

科学的研究の応用

2-chloro-N’-(diphenylmethylene)propanohydrazide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through chemical modifications.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, it serves as a scaffold for designing new drugs with improved efficacy and safety profiles. Its derivatives are evaluated for their pharmacological activities.

作用機序

The mechanism of action of 2-chloro-N’-(diphenylmethylene)propanohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of the study .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

- N′-(Diphenylmethylene)-2-hydroxybenzohydrazide (): Replaces the 2-chloropropanoyl group with a 2-hydroxybenzoyl moiety. The hydroxyl group enables hydrogen bonding, enhancing crystal lattice stability, whereas the chlorine in the target compound may increase electrophilicity .

- 2-(4-Chlorophenoxy)-N′-(2-hydroxybenzylidene)propanohydrazide (): Features a 4-chlorophenoxy group instead of diphenylmethylene.

- 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide () : Incorporates a benzothiophene core and a long pentadecyl chain. The thiophene ring enhances π-π stacking, while the alkyl chain increases hydrophobicity, contrasting with the aromatic diphenylmethylene group .

Structural and Crystallographic Comparisons

- Crystal Packing : The diphenylmethylene group in the target compound facilitates π-π interactions and van der Waals forces, as seen in related structures (e.g., ). In contrast, compounds with hydroxy or methoxy substituents (e.g., ) exhibit stronger hydrogen-bonding networks, affecting solubility and melting points .

- Bond Angles and Conformation : and highlight variations in bond angles (e.g., N–C–C angles ranging from 116° to 122°) due to substituent-induced steric strain. The rigid diphenylmethylene group may enforce a planar conformation, whereas bulkier groups (e.g., pentadecyl in ) introduce torsional flexibility .

Physicochemical Properties

生物活性

2-chloro-N'-(diphenylmethylene)propanohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Although the precise mechanisms remain to be fully elucidated, preliminary studies suggest that it may function as a ligand for peripheral benzodiazepine receptors, which are involved in several biochemical pathways related to anxiety, pain modulation, and cellular proliferation.

Biological Activities

The compound has been investigated for several biological activities, which are summarized in the following table:

| Activity Type | Biological Activity | Mechanism/Target | Reference |

|---|---|---|---|

| Anticancer | Cytotoxicity | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Inhibition of inflammatory pathways | Interaction with TRPV1 receptors | |

| Antimicrobial | Bactericidal/Fungicidal | Disruption of cell membranes |

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For example, a study demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis, which was confirmed through assays measuring caspase activity. The compound's ability to inhibit topoisomerase enzymes further supports its role as an effective anticancer agent.

Anti-inflammatory Properties

The anti-inflammatory properties of this compound have been explored in several studies. It has been shown to interact with transient receptor potential vanilloid-1 (TRPV1), which plays a crucial role in pain and inflammation pathways. Structure-activity relationship (SAR) analyses indicate that specific substitutions on the compound enhance its anti-inflammatory effects.

Antimicrobial Activity

The antimicrobial activity of this compound has also been documented. Studies indicate that it exhibits notable antibacterial and antifungal properties against a range of pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and Candida albicans, with lower minimum inhibitory concentrations (MIC) compared to standard antibiotics.

Case Studies

Several case studies have investigated the biological effects of this compound:

- Cytotoxic Effects : A significant investigation assessed the cytotoxicity of this compound on human lung adenocarcinoma (A549) cells. The study utilized WST-1 assays to measure cell viability post-treatment, revealing IC50 values indicating potent antiproliferative effects.

- Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of this compound in a model of acute inflammation. Results showed a marked reduction in inflammatory markers, suggesting its therapeutic potential in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。